Guanidine, 1-benzyl-1-phenyl-, hydrochloride
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Overview
Description
Guanidine, 1-benzyl-1-phenyl-, hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines under mild conditions to form guanidines . Another approach involves the use of S-methylisothiourea, which is highly efficient in guanidylation reactions .
Industrial Production Methods
Industrial production of guanidines often employs large-scale synthesis techniques, such as the use of cyanamides reacting with derivatized amines. This method, although requiring harsh conditions, is effective for producing large quantities of guanidines . Additionally, metal-catalyzed cross-coupling reactions have been explored for the industrial synthesis of guanidines .
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1-benzyl-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for guanidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields guanidinium salts, while reduction produces amines .
Scientific Research Applications
Guanidine, 1-benzyl-1-phenyl-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine, 1-benzyl-1-phenyl-, hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as acetylcholine receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylguanidine: Used in the preparation of selective inhibitors for human urokinase.
Benzylguanidine: Known for its antimicrobial properties.
Aminoguanidine: Investigated for its potential in treating diabetic complications.
Uniqueness
Its ability to interact with biological molecules and influence biochemical pathways makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
322-84-9 |
---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
1-benzyl-1-phenylguanidine;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c15-14(16)17(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10H,11H2,(H3,15,16);1H |
InChI Key |
GFQILUAFALJKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=N)N.Cl |
Origin of Product |
United States |
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